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Compound of Interest

Compound Name: 4-(4-Morpholinyl)phthalonitrile

Cat. No.: B428609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-(4-
Morpholinyl)phthalonitrile, a molecule of interest in various research domains, including

medicinal chemistry and materials science. Due to the limited availability of a comprehensive,

publicly accessible dataset for this specific compound, this guide synthesizes information from

analogous structures and established synthetic methodologies. The primary route for the

preparation of 4-(4-Morpholinyl)phthalonitrile involves the nucleophilic aromatic substitution

of 4-nitrophthalonitrile with morpholine.

Synthesis and Characterization Workflow
The synthesis of 4-(4-Morpholinyl)phthalonitrile is conceptually straightforward, following a

well-established reaction pathway in organic chemistry. The general workflow for its synthesis

and subsequent characterization is outlined below.
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Caption: General workflow for the synthesis and spectroscopic characterization of 4-(4-
Morpholinyl)phthalonitrile.

Experimental Protocols
While a specific detailed protocol for 4-(4-Morpholinyl)phthalonitrile is not readily available,

the synthesis can be performed by adapting established procedures for the reaction of 4-

nitrophthalonitrile with nucleophiles.

General Synthetic Protocol:

Reaction Setup: To a solution of 4-nitrophthalonitrile in a suitable aprotic polar solvent such

as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), an excess of morpholine is

added. The reaction is often carried out in the presence of a base, like potassium carbonate,

to facilitate the substitution.

Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from

60 to 120 °C and stirred for several hours until the starting material is consumed, as

monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and poured into water to precipitate the crude product. The solid is then

collected by filtration, washed with water, and dried. Purification is generally achieved by
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recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column

chromatography on silica gel.

Spectroscopic Analysis Protocols:

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would be recorded

using a KBr pellet or as a thin film on a salt plate. The instrument would typically be purged

with dry air to minimize atmospheric interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra would be

recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) would be used as the

solvent, with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): The mass spectrum would be obtained using an electrospray

ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight

of the compound.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 4-(4-
Morpholinyl)phthalonitrile based on the analysis of its structure and comparison with similar

compounds.

Table 1: FT-IR Spectral Data

Wavenumber (cm-1) Assignment

~2230 C≡N (Nitrile) stretching

~1600-1450 C=C (Aromatic) stretching

~1250-1100 C-N and C-O stretching

~1115 C-O-C (Morpholine ether) stretching

Table 2: 1H-NMR Spectral Data (Expected Chemical Shifts)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6-7.8 d 1H Aromatic CH

~7.0-7.2 m 2H Aromatic CH

~3.8-4.0 t 4H -N-CH2- (Morpholine)

~3.4-3.6 t 4H -O-CH2- (Morpholine)

Table 3: 13C-NMR Spectral Data (Expected Chemical Shifts)

Chemical Shift (δ, ppm) Assignment

~160 Aromatic C-N

~135 Aromatic CH

~120 Aromatic CH

~118 C≡N (Nitrile)

~115 Aromatic C-CN

~105 Aromatic C-CN

~66 -O-CH2- (Morpholine)

~48 -N-CH2- (Morpholine)

Table 4: Mass Spectrometry Data

Ion [M+H]+

Expected m/z ~214.09

Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to confirm the

structure of 4-(4-Morpholinyl)phthalonitrile.
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Caption: Logical flow for the structural confirmation using complementary spectroscopic

techniques.

This guide provides a foundational understanding of the spectroscopic characteristics of 4-(4-
Morpholinyl)phthalonitrile. Researchers and professionals in drug development can utilize

this information for the identification and characterization of this compound in their respective

studies. Further experimental work is encouraged to establish a definitive and comprehensive

public record of its spectroscopic properties.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of 4-(4-
Morpholinyl)phthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b428609#spectroscopic-data-of-4-4-morpholinyl-
phthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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